potassium;ethanethioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium ethanethioate can be synthesized by reacting ethanethioic acid with potassium hydroxide. The reaction typically occurs in an inert atmosphere at room temperature to prevent oxidation . The general reaction is as follows:
CH3COSH+KOH→CH3COSK+H2O
Industrial Production Methods
In industrial settings, potassium ethanethioate is produced by dissolving ethanethioic acid in ethanol and then adding potassium hydroxide. The mixture is heated until fully dissolved, then cooled to precipitate the product. The crystalline product is filtered and dried under vacuum .
Chemical Reactions Analysis
Types of Reactions
Potassium ethanethioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with organic halides to form thioesters, which are often used as thiol-protecting groups.
Palladium-Mediated Coupling: It couples with aryl halides and triflates to form S-arylthioacetates and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves organic halides and potassium ethanethioate in a solvent like ethanol or acetone.
Palladium-Mediated Coupling: Requires palladium catalysts and aryl halides or triflates.
Major Products
Thioesters: Formed from nucleophilic substitution reactions.
S-Arylthioacetates: Formed from palladium-mediated coupling reactions.
Scientific Research Applications
Potassium ethanethioate is widely used in various scientific research fields:
Organic Synthesis: As a sulfur source for synthesizing sulfur-containing compounds.
Catalysis: Used in catalytic reactions to form thioesters and other derivatives.
Medicinal Chemistry: Employed in the synthesis of bioactive molecules and anti-AIDS drugs.
Nanotechnology: Utilized in the preparation of nanoparticles and macromolecular inclusion complexes.
Mechanism of Action
Potassium ethanethioate acts as a sulfur donor in chemical reactions. It provides the sulfur atom needed for the formation of thioesters and other sulfur-containing compounds. The compound’s reactivity is primarily due to the nucleophilic nature of the thioacetate anion (CH3COS−), which readily participates in substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium ethylxanthate (C3H5KOS2): Used in metal flotation and as a reagent in organic synthesis.
Potassium thiocyanate (KSCN): Employed in analytical chemistry and as a precursor to other thiocyanate compounds.
Uniqueness
Potassium ethanethioate is unique due to its specific use as a sulfur source in organic synthesis and its ability to form thioesters and S-arylthioacetates. Unlike potassium ethylxanthate, which is primarily used in metal flotation, potassium ethanethioate is more versatile in organic synthesis applications .
Properties
IUPAC Name |
potassium;ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNBMGLGYSGFEZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=S)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3KOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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